molecular formula C23H15F3N4O3S B11210377 3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11210377
M. Wt: 484.5 g/mol
InChI Key: HKFQUUIANLEUMR-UHFFFAOYSA-N
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Description

3-(3-methylphenyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a thienopyrimidine core, an oxadiazole ring, and trifluoromethyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization.

    Attachment of the Trifluoromethyl and Methyl Groups: These substituents can be introduced through electrophilic aromatic substitution reactions using reagents such as trifluoromethyl iodide and methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the thienopyrimidine core, leading to the formation of partially or fully reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of reduced oxadiazole or thienopyrimidine derivatives.

    Substitution: Introduction of various functional groups such as halides, amines, or alkyl groups.

Scientific Research Applications

3-(3-methylphenyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its electronic properties could be exploited in the development of organic semiconductors or other advanced materials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance binding affinity and metabolic stability, while the oxadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methylphenyl)-1H-pyrazole
  • 4-(trifluoromethyl)phenyl-1,2,4-oxadiazole
  • Thieno[3,2-d]pyrimidine derivatives

Uniqueness

The uniqueness of 3-(3-methylphenyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione lies in its combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these features.

Properties

Molecular Formula

C23H15F3N4O3S

Molecular Weight

484.5 g/mol

IUPAC Name

3-(3-methylphenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H15F3N4O3S/c1-13-3-2-4-16(11-13)30-21(31)19-17(9-10-34-19)29(22(30)32)12-18-27-20(28-33-18)14-5-7-15(8-6-14)23(24,25)26/h2-11H,12H2,1H3

InChI Key

HKFQUUIANLEUMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

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